(R)-1,2-Hexadecanediol
Overview
Description
®-1,2-Hexadecanediol is a chiral diol with the molecular formula C16H34O2. It is a long-chain aliphatic alcohol with two hydroxyl groups located at the first and second carbon atoms. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-1,2-Hexadecanediol can be synthesized through several methods. One common approach involves the reduction of hexadecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents under controlled temperature conditions.
Industrial Production Methods: In industrial settings, ®-1,2-Hexadecanediol is often produced via catalytic hydrogenation of hexadecanedioic acid. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: ®-1,2-Hexadecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form hexadecanedioic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to hexadecanol using reducing agents such as LiAlH4 or NaBH4.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or THF.
Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products:
Oxidation: Hexadecanedioic acid.
Reduction: Hexadecanol.
Substitution: Halogenated or sulfonated derivatives of ®-1,2-Hexadecanediol.
Scientific Research Applications
®-1,2-Hexadecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: It is used in the formulation of topical creams and ointments due to its moisturizing properties.
Industry: ®-1,2-Hexadecanediol is utilized in the production of surfactants, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of ®-1,2-Hexadecanediol primarily involves its interaction with lipid membranes. The hydroxyl groups facilitate hydrogen bonding with lipid molecules, enhancing the compound’s ability to integrate into lipid bilayers. This property is particularly useful in drug delivery systems, where ®-1,2-Hexadecanediol helps in the encapsulation and controlled release of active pharmaceutical ingredients.
Comparison with Similar Compounds
1,2-Octadecanediol: Similar in structure but with an additional two carbon atoms, making it slightly more hydrophobic.
1,2-Dodecanediol: Shorter chain length, resulting in different physical properties and solubility.
1,2-Decanediol: Even shorter chain length, often used in different applications due to its distinct properties.
Uniqueness: ®-1,2-Hexadecanediol stands out due to its optimal chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in applications requiring both solubility in water and integration into lipid membranes.
Properties
IUPAC Name |
(2R)-hexadecane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOOAFQCTJZDRC-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313542 | |
Record name | (2R)-1,2-Hexadecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61490-71-9 | |
Record name | (2R)-1,2-Hexadecanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61490-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-1,2-Hexadecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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